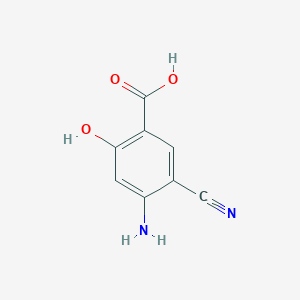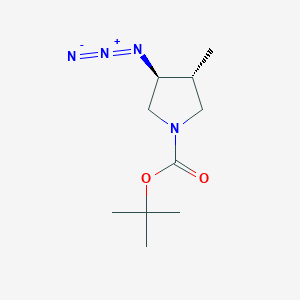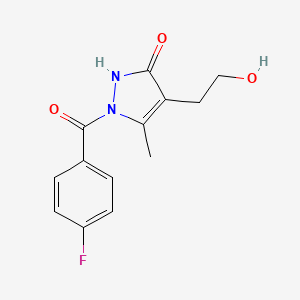![molecular formula C21H18N4O3S3 B2862158 N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021264-09-4](/img/no-structure.png)
N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, especially those containing pyrimidine and thiazole rings, are a focal point in medicinal chemistry due to their wide range of biological activities. For instance, derivatives of thienopyrimidine have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of such compounds in developing new therapeutic agents against various microbial infections (Kerru et al., 2019). Similarly, compounds with a thiazolopyrimidine backbone have demonstrated promising antitumor activities, suggesting the utility of these heterocycles in cancer research and treatment (Hafez & El-Gazzar, 2017).
Neuroprotective and Antiparkinsonian Potential
Compounds structurally related to thiazolopyrimidines have also been explored for their neuroprotective properties, particularly in the context of Parkinson's disease. For example, certain thiourea derivatives of thiazolopyrimidines showed significant activity against haloperidol-induced catalepsy in mice, highlighting their potential as antiparkinsonian agents (Azam, Alkskas, & Ahmed, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-methoxybenzaldehyde with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid, followed by reduction and acetylation of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in methanol with the addition of pyridine as a catalyst to form N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide intermediate.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form N-(4-methoxybenzyl)-2-((7-hydroxy-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide.", "Step 3: Acetylation of the intermediate with acetic anhydride in diethyl ether with the addition of pyridine as a catalyst to form the final product, N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Numéro CAS |
1021264-09-4 |
Nom du produit |
N-(4-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Formule moléculaire |
C21H18N4O3S3 |
Poids moléculaire |
470.58 |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-28-15-9-7-13(8-10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27) |
Clé InChI |
QSRUVXUSWIGZBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)

![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)
![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)


![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2862092.png)
![(3S,4S)-4-(1-Methylimidazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2862094.png)
![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)
![Methyl 2-[(15S)-10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2862096.png)
